molecular formula C7H9N4O3+ B12328241 1,3-Dimethylpurin-3-ium-2,6-dione;hydrate

1,3-Dimethylpurin-3-ium-2,6-dione;hydrate

Cat. No.: B12328241
M. Wt: 197.17 g/mol
InChI Key: HGMVHMRIZZKDFW-UHFFFAOYSA-N
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Description

1,3-Dimethylpurin-3-ium-2,6-dione;hydrate is a chemical compound with a molecular formula of C7H8N4O2·H2O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylpurin-3-ium-2,6-dione;hydrate typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpurin-3-ium-2,6-dione;hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo nucleophilic substitution reactions where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while substitution reactions may yield various substituted purine compounds.

Scientific Research Applications

1,3-Dimethylpurin-3-ium-2,6-dione;hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives.

    Biology: It is studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethylpurin-3-ium-2,6-dione;hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, leading to alterations in cellular processes. The compound can also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar in structure but with an additional methyl group.

    Theobromine (3,7-Dimethylxanthine): Similar in structure but lacks one methyl group compared to caffeine.

    Theophylline (1,3-Dimethylxanthine): Similar in structure but with different biological activity.

Uniqueness

1,3-Dimethylpurin-3-ium-2,6-dione;hydrate is unique due to its specific methylation pattern and its hydrate form. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H9N4O3+

Molecular Weight

197.17 g/mol

IUPAC Name

1,3-dimethylpurin-3-ium-2,6-dione;hydrate

InChI

InChI=1S/C7H7N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3;1H2/q+1;

InChI Key

HGMVHMRIZZKDFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC=NC2=[N+](C1=O)C.O

Origin of Product

United States

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